molecular formula C12H8ClF3N2O2 B5887278 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(3-(trifluoromethyl)phenyl)- CAS No. 26806-43-9

3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(3-(trifluoromethyl)phenyl)-

Cat. No.: B5887278
CAS No.: 26806-43-9
M. Wt: 304.65 g/mol
InChI Key: QNMMFWSKGZNTBC-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazinone ring substituted with a chloro, methoxy, and trifluoromethyl phenyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2/c1-20-9-6-17-18(11(19)10(9)13)8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMMFWSKGZNTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949609
Record name 4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26806-43-9
Record name 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(3-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026806439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(3-(trifluoromethyl)phenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-methoxy-2-hydrazinylpyridazine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridazinones with various functional groups.

Scientific Research Applications

3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine, 3-chloro-6-methoxy-: Similar structure but lacks the trifluoromethyl phenyl group.

    2-chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a pyridazinone ring.

Uniqueness

3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(3-(trifluoromethyl)phenyl)- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development.

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